Chemical properties of 2-Bromo-5-phenylthiophene-3-carbaldehyde
Chemical properties of 2-Bromo-5-phenylthiophene-3-carbaldehyde
An In-Depth Technical Guide to 2-Bromo-5-phenylthiophene-3-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-5-phenylthiophene-3-carbaldehyde. As a multifunctional heterocyclic compound, it serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde, a bromo group, and a phenyl group on a thiophene core, offers multiple avenues for synthetic transformations. This document explores its physicochemical characteristics, spectroscopic signature, and key chemical reactions, including cross-coupling and aldehyde derivatization, providing researchers and drug development professionals with a foundational understanding of its potential.
Compound Identification and Structure
2-Bromo-5-phenylthiophene-3-carbaldehyde is a substituted thiophene characterized by a phenyl group at the 5-position, a bromine atom at the 2-position, and a formyl (carbaldehyde) group at the 3-position. This specific arrangement of functional groups makes it a valuable intermediate for synthesizing more complex molecular architectures.
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-phenylthiophene-3-carbaldehyde | N/A |
| CAS Number | 116016-65-0 | [1] |
| Molecular Formula | C₁₁H₇BrOS | [2] |
| Molecular Weight | 267.15 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(S2)Br)C=O | [2] |
| InChIKey | PNNQXYOKWBKBCA-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Detailed experimental data for the physical properties of 2-Bromo-5-phenylthiophene-3-carbaldehyde are not widely published. However, its structural features suggest it is a solid at room temperature, with solubility in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate.
| Property | Value | Source |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| Appearance | Expected to be a crystalline solid (based on similar compounds) | N/A |
Synthetic Pathways
While a specific, optimized synthesis for 2-Bromo-5-phenylthiophene-3-carbaldehyde is not detailed in the literature, a plausible synthetic route can be designed based on established transformations of thiophene derivatives. A logical approach involves the sequential functionalization of a simpler thiophene precursor.
A common strategy in thiophene chemistry is the use of lithium-halogen exchange reactions to introduce functionality regioselectively.[3] For instance, starting from a dibrominated phenylthiophene, one bromine atom could be selectively exchanged for lithium and subsequently quenched with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group.
Caption: Proposed synthesis of the title compound via lithium-halogen exchange.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-5-phenylthiophene-3-carbaldehyde lies in the orthogonal reactivity of its three primary functional components: the aldehyde, the C-Br bond, and the thiophene ring.
Reactions at the Aldehyde Group
The formyl group is a versatile handle for chain extension and functional group interconversion.
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-bromo-5-phenylthiophene-3-carboxylic acid, using standard oxidizing agents (e.g., Jones reagent, KMnO₄).
-
Reduction: Selective reduction yields the corresponding alcohol, (2-bromo-5-phenylthiophen-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).
-
Condensation Reactions: It can participate in Knoevenagel or Wittig-type reactions to form new carbon-carbon double bonds, extending conjugation.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) provides access to a wide range of substituted amines.
Reactions at the Carbon-Bromine Bond
The bromine atom at the 2-position is ideally situated for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating C-C, C-N, and C-O bonds. Thiophene-based compounds are frequently employed in these transformations.[4][5]
-
Suzuki Cross-Coupling: Reaction with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of diverse substituents at the 2-position.[6][7] This is one of the most powerful methods for elaborating the thiophene core.
-
Stille Coupling: Coupling with organostannanes provides another efficient route to C-C bond formation.[8]
-
Negishi Coupling: The use of organozinc reagents offers a complementary method, often succeeding where other cross-coupling reactions may be less effective.[9]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the synthesis of 2-amino-5-phenylthiophene derivatives.
Caption: Key reactivity pathways for 2-Bromo-5-phenylthiophene-3-carbaldehyde.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.1 ppm. - Thiophene proton (C4-H) singlet around δ 7.5-7.8 ppm. - Phenyl protons multiplet in the aromatic region δ 7.2-7.6 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) signal around δ 180-190 ppm. - Aromatic carbons between δ 115-150 ppm, with quaternary carbons (C2, C3, C5, and the ipso-phenyl carbon) being distinguishable. |
| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. - Aromatic C-H stretching vibrations just above 3000 cm⁻¹. - Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - A characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Applications in Research and Development
The utility of 2-Bromo-5-phenylthiophene-3-carbaldehyde stems from its role as a scaffold in constructing molecules with significant biological activity or material properties.
Medicinal Chemistry and Drug Discovery
The thiophene nucleus is a well-established bioisostere for the phenyl ring and is present in numerous approved drugs.[10] Substituted thiophenes are explored for a wide range of therapeutic targets.
-
Anticancer Agents: 2-bromo-5-substituted thiophenes have demonstrated potent and selective cytotoxicity against various cancer cell lines.[4]
-
Enzyme Inhibition: The 2-amino-5-phenylthiophene-3-carboxamide scaffold, accessible from this starting material, has been developed into potent inhibitors of Mycobacterium tuberculosis DNA GyrB, highlighting its potential in developing new antitubercular agents.[11]
-
Scaffold for Library Synthesis: The dual reactivity of the bromo and aldehyde groups allows for divergent synthesis, enabling the rapid creation of a library of diverse compounds for high-throughput screening.
Materials Science
Thiophene-based monomers are fundamental building blocks for conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The phenyl-thiophene unit contributes to the electronic properties and stability of these materials. The functional handles on 2-Bromo-5-phenylthiophene-3-carbaldehyde allow it to be incorporated into larger conjugated systems through polymerization or cross-coupling reactions.[12]
Safety and Handling
No specific safety data for 2-Bromo-5-phenylthiophene-3-carbaldehyde is published. However, based on structurally related compounds like 2-bromothiophene-3-carbaldehyde and 5-bromothiophene-2-carbaldehyde, the following precautions are advised.[13][14]
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[13][14] It is expected to cause skin and serious eye irritation.[13]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[14][15]
References
- ChemSynthesis. (2025, May 20). 2-bromo-5-phenyl-3-thiophenecarbaldehyde.
- BLD Pharm. (n.d.). 116016-65-0|2-Bromo-5-phenylthiophene-3-carbaldehyde.
- PubChem. (n.d.). 2-Bromothiophene-3-carbaldehyde. National Center for Biotechnology Information.
- ChemicalBook. (2026, January 13). 2-BROMOTHIOPHENE-3-CARBALDEHYDE(1860-99-7) 1H NMR spectrum.
- The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.
- MDPI. (2021, October 14). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molecules.
- Sigma-Aldrich. (n.d.). 5-Bromothiophene-3-carboxaldehyde 98%.
- ChemicalBook. (2026, January 13). 2-BROMOTHIOPHENE-3-CARBALDEHYDE | 1860-99-7.
- Sigma-Aldrich. (n.d.). 2,5-Dibromothiophene-3-carboxaldehyde 97%.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 5-bromo-2-thiophenecarbaldehyde.
- Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- MDPI. (2025, July 16).
- ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
- ResearchGate. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- PubChem. (n.d.). 5-Phenylthiophene-2-carbaldehyde. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). 5-bromo-2-thiophene carboxaldehyde.
- PMC. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- PubMed. (2015, April 1). Development of 2-amino-5-phenylthiophene-3-carboxamide derivatives as novel inhibitors of Mycobacterium tuberculosis DNA GyrB domain. Bioorganic & Medicinal Chemistry.
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